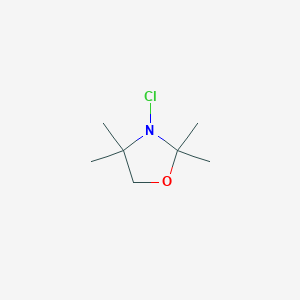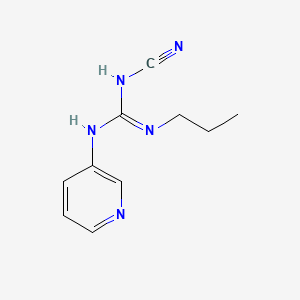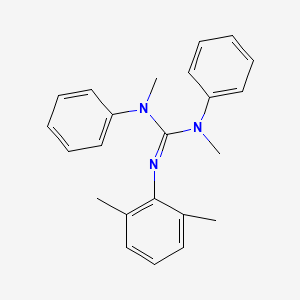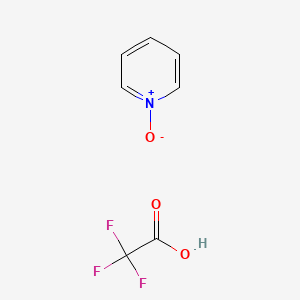
Oxamic acid, N-(2-fluorenyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxamic acid, N-(2-fluorenyl)-, ethyl ester is a chemical compound with the molecular formula C17H15NO3. It is derived from oxamic acid and fluorenyl groups, and it is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxamic acid, N-(2-fluorenyl)-, ethyl ester typically involves the esterification of oxamic acid with an ethyl group, followed by the introduction of the fluorenyl group. One common method involves the reaction of ethyl oxalyl chloride with 2-aminofluorene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxamic acid, N-(2-fluorenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenyl group to a more saturated form.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, reduced fluorenyl compounds, and various substituted esters.
Applications De Recherche Scientifique
Oxamic acid, N-(2-fluorenyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Oxamic acid, N-(2-fluorenyl)-, ethyl ester exerts its effects involves its interaction with various molecular targets. The fluorenyl group can intercalate with DNA, affecting its structure and function. Additionally, the compound can undergo metabolic transformations that produce reactive intermediates, which can interact with proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylaminofluorene: A carcinogenic derivative of fluorene used in cancer research.
Fluorenone: An oxidized form of fluorene used in organic synthesis.
Fluorenyl benzoates: Compounds that undergo C-H bond oxidation through proton-coupled electron transfer.
Uniqueness
Oxamic acid, N-(2-fluorenyl)-, ethyl ester is unique due to its combination of the oxamic acid and fluorenyl groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
60550-98-3 |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
ethyl 2-(9H-fluoren-2-ylamino)-2-oxoacetate |
InChI |
InChI=1S/C17H15NO3/c1-2-21-17(20)16(19)18-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,2,9H2,1H3,(H,18,19) |
Clé InChI |
IISVDDAVKLKCLI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


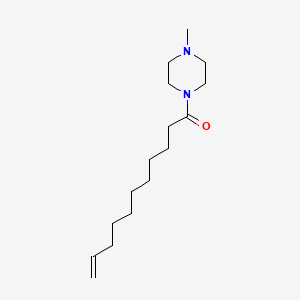
![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)

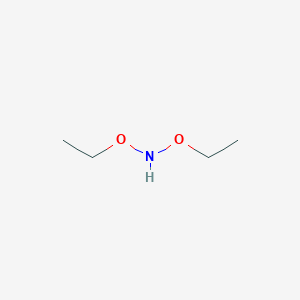

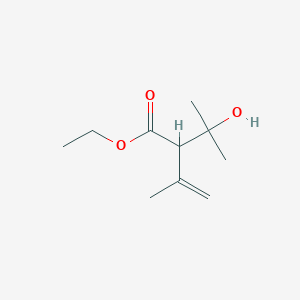
![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
